![molecular formula C10H17N3O B2638395 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1289628-56-3](/img/structure/B2638395.png)
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among the scientific community due to its potential use in research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which makes it an attractive tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Mechanism of Action
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide can have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and mood. One study found that 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide had a potent analgesic effect in a mouse model of neuropathic pain, which suggests that it could be used as a potential treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. However, one limitation of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide is its potential for abuse and the need for strict safety protocols when handling and storing the compound.
Future Directions
There are many potential future directions for research involving 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, including studies on its pharmacokinetics, toxicity, and potential therapeutic uses. One area of interest is the potential use of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide as a treatment for various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 5-fluoro-ADB with 3-methylbutan-2-amine in the presence of a catalyst to form the intermediate 5-fluoro-ADB-N-(3-methylbutan-2-yl) amine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product, 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug metabolism, and drug interactions. One study found that 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide had a high affinity for the CB1 receptor, which suggests that it could be used to study the role of the CB1 receptor in various physiological processes.
properties
IUPAC Name |
5-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(3,4)11-9(14)8-6-7(2)12-13-8/h6H,5H2,1-4H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAUOJUKQPYKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=NNC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide |
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